molecular formula C13H11ClN2O3 B5460666 (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE

(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE

Cat. No.: B5460666
M. Wt: 278.69 g/mol
InChI Key: WDBPCBPBXBUZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a carboxylate group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE typically involves a multi-step process:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxylate group: This step often involves the esterification of the furan ring with a suitable carboxylic acid derivative.

    Attachment of the chlorophenyl group: This can be done via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the furan derivative.

    Formation of the imine linkage: The final step involves the condensation of an amine with the aldehyde or ketone derivative of the furan compound to form the imine linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction rates and selectivity, while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study enzyme mechanisms and protein interactions.

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine linkage and the chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE
  • (Z)-[AMINO(4-FLUOROPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE

Uniqueness

  • Chlorophenyl Group : The presence of the chlorophenyl group in (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE imparts unique electronic and steric properties, influencing its reactivity and interactions with molecular targets.
  • Imine Linkage : The imine linkage provides a site for further functionalization and plays a key role in the compound’s biological activity.

Properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-11(6-7-18-8)13(17)19-16-12(15)9-2-4-10(14)5-3-9/h2-7H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBPCBPBXBUZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.